1,5-Dimethyltetralin
Overview
Description
1,5-Dimethyltetralin is a member of the class of tetralins. It is an ortho-fused bicyclic hydrocarbon and a member of tetralins . It is a tetralin which is substituted by a methyl group at position 1 and at position 5 .
Synthesis Analysis
1,5-Dimethyltetralin can be prepared from 5-(o-tolyl)-pent-1-ene and 5-(o-tolyl)-pent-2-ene .Molecular Structure Analysis
The empirical formula of 1,5-Dimethyltetralin is C12H16 . The molecular weight is 160.26 g/mol .Chemical Reactions Analysis
1,5-Dimethyltetralin (1,5-DMT) may be employed as a precursor for the preparation of 2,6-naphthalenedicarboxylic acid . It also acts as a hydrogen donor for the conversion of 1-tetralone over HY zeolite .Physical And Chemical Properties Analysis
1,5-Dimethyltetralin has a boiling point of 245-249 °C (lit.) and a density of 0.956 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.539 (lit.) .Scientific Research Applications
Organic Synthesis
1,5-Dimethyltetralin (1,5-DMT): is utilized as a precursor in the synthesis of 2,6-naphthalenedicarboxylic acid , which is a key monomer in the production of polyethylene naphthalate (PEN), a polyester with superior thermal and barrier properties .
Pharmaceutical Research
In pharmaceutical research, 1,5-DMT serves as a hydrogen donor in the conversion of 1-tetralone over HY zeolite. This reaction is significant in the synthesis of various pharmaceutical compounds .
Materials Science
1,5-DMT: ’s role in materials science includes its use as a reactant in the preparation of specialized polymers and chemicals that require specific structural features provided by the tetralin moiety .
Chemical Engineering Processes
In chemical engineering, 1,5-DMT is synthesized from 5-ortho-tolylpentene using H-beta zeolite. This process is crucial for producing high-purity 1,5-DMT for industrial applications, demonstrating the compound’s versatility in process engineering .
Environmental Applications
While specific environmental applications of 1,5-DMT are not extensively documented, its derivatives and synthesis processes are studied for their potential environmental impact, especially in the context of sustainable chemistry practices .
Analytical Chemistry
In analytical chemistry, 1,5-DMT may be used as a standard or reference compound in chromatographic analysis due to its stable physicochemical properties, aiding in the qualitative and quantitative analysis of complex mixtures .
Mechanism of Action
Target of Action
1,5-Dimethyltetralin, also known as 1,5-DMT, is primarily used as a reactant in various chemical reactions . The primary target of 1,5-DMT is the reactant it is paired with in a given reaction . For instance, it can act as a hydrogen donor for the conversion of 1-tetralone over HY zeolite .
Mode of Action
The mode of action of 1,5-DMT depends on the specific reaction it is involved in. In the case of the conversion of 1-tetralone over HY zeolite, 1,5-DMT acts as a hydrogen donor . This means it provides hydrogen atoms to the 1-tetralone molecule, facilitating its conversion .
Result of Action
The result of 1,5-DMT’s action is the successful conversion of one chemical compound into another. For example, when acting as a hydrogen donor in the conversion of 1-tetralone over HY zeolite, the result is the successful conversion of 1-tetralone .
properties
IUPAC Name |
1,5-dimethyl-1,2,3,4-tetrahydronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3,5,8,10H,4,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMADLDGHUBLVMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C(C=CC=C12)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871324 | |
Record name | 1,5-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21564-91-0 | |
Record name | 1,5-Dimethyltetralin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21564-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-1,5-dimethylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021564910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Dimethyl-1,2,3,4-tetrahydronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10871324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-1,5-dimethylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.391 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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